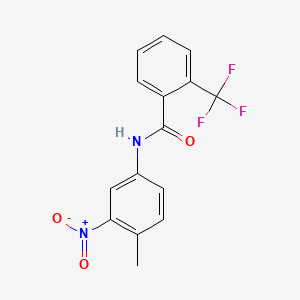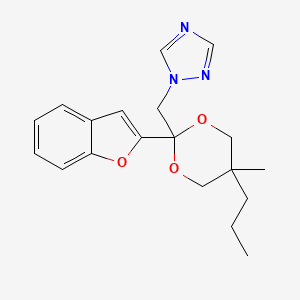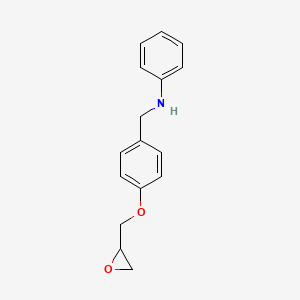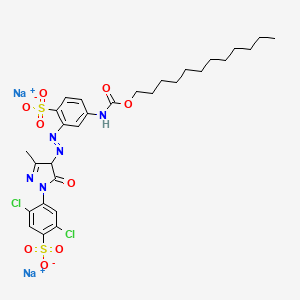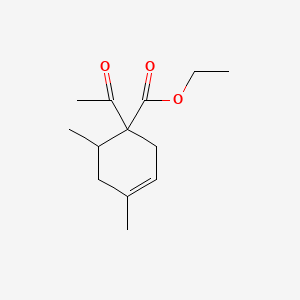
C.I. Acid Yellow 218
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Acid Yellow 218 is a synthetic dye with the molecular formula C29H35Cl2N5Na2O9S2 and a molecular weight of 778.62 g/mol . It is commonly used in various industries for its vibrant yellow color and is known for its stability and solubility in water.
Preparation Methods
The synthesis of C.I. Acid Yellow 218 involves several steps, including diazotization and coupling reactions. The starting materials typically include aromatic amines and sulfonic acids. The reaction conditions often require acidic environments and controlled temperatures to ensure the proper formation of the dye . Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and consistent quality.
Chemical Reactions Analysis
C.I. Acid Yellow 218 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can break down the azo bonds in the dye, leading to the formation of aromatic amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
C.I. Acid Yellow 218 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer dye in chromatography and other analytical techniques.
Biology: Employed in staining biological tissues and cells for microscopic analysis.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in various consumer products.
Mechanism of Action
The mechanism of action of C.I. Acid Yellow 218 involves its interaction with various molecular targets, including proteins and nucleic acids. The dye can bind to these molecules through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. These interactions can lead to changes in the structure and function of the target molecules, which can be exploited for various applications, such as staining and diagnostic assays .
Comparison with Similar Compounds
C.I. Acid Yellow 218 can be compared with other similar compounds, such as:
- C.I. Acid Yellow 17
- C.I. Acid Yellow 23
- C.I. Acid Yellow 36
These compounds share similar structures and properties but differ in their specific applications and performance characteristics. For example, C.I. Acid Yellow 218 is known for its high stability and solubility, making it suitable for a wide range of applications .
Properties
CAS No. |
61814-57-1 |
|---|---|
Molecular Formula |
C29H35Cl2N5Na2O9S2 |
Molecular Weight |
778.6 g/mol |
IUPAC Name |
disodium;2,5-dichloro-4-[4-[[5-(dodecoxycarbonylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C29H37Cl2N5O9S2.2Na/c1-3-4-5-6-7-8-9-10-11-12-15-45-29(38)32-20-13-14-25(46(39,40)41)23(16-20)33-34-27-19(2)35-36(28(27)37)24-17-22(31)26(18-21(24)30)47(42,43)44;;/h13-14,16-18,27H,3-12,15H2,1-2H3,(H,32,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI Key |
HKAOXGYNZYWYAQ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)NC1=CC(=C(C=C1)S(=O)(=O)[O-])N=NC2C(=NN(C2=O)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl)C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



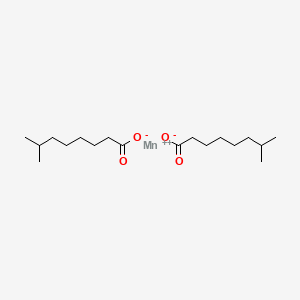
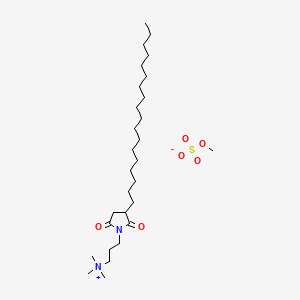

![Tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate](/img/structure/B13771908.png)

![Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13771917.png)
